Lipophilicity Modulation: LogD7.4 of N-Cyclopropylmethyl vs. N-Benzyl and N-Pyridyl Piperazine Analogs
The cyclopropylmethyl group provides an intermediate level of lipophilicity compared to common piperazine N-substituents. While the free base has a LogP of ~0.70, the predicted LogD at pH 7.4 for 1-(cyclopropylmethyl)piperazine is -0.79, reflecting the influence of the basic amine . This value is distinct from the more lipophilic N-benzylpiperazine (predicted LogP ~2.9) and the more polar N-(pyridin-2-yl)piperazine (predicted LogP ~1.3) , offering a specific physicochemical profile for balancing potency and drug-likeness.
| Evidence Dimension | Lipophilicity (ACD/LogD at pH 7.4) |
|---|---|
| Target Compound Data | -0.79 (Predicted) |
| Comparator Or Baseline | N-Benzylpiperazine: ~2.2 (Predicted LogP ~2.9); N-(pyridin-2-yl)piperazine: ~1.3 (Predicted LogP ~1.3) |
| Quantified Difference | Target compound is 2-3 log units less lipophilic than benzyl analog; 2 log units more lipophilic than pyridyl analog |
| Conditions | ACD/Labs Percepta Platform predicted values for the free base form. |
Why This Matters
LogD7.4 is a critical determinant of passive permeability, solubility, and non-specific protein binding, making this compound a precise tool for modulating lipophilicity within the 'Goldilocks' range for oral drugs.
